molecular formula C20H24N2O2 B5024303 1-(AZEPAN-1-YL)-2-(3-CYCLOPROPANECARBONYLINDOL-1-YL)ETHANONE

1-(AZEPAN-1-YL)-2-(3-CYCLOPROPANECARBONYLINDOL-1-YL)ETHANONE

Cat. No.: B5024303
M. Wt: 324.4 g/mol
InChI Key: QCLYXDOZKRRZJN-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-(3-CYCLOPROPANECARBONYLINDOL-1-YL)ETHANONE is a synthetic organic compound that features a unique structure combining an azepane ring, a cyclopropane carbonyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(AZEPAN-1-YL)-2-(3-CYCLOPROPANECARBONYLINDOL-1-YL)ETHANONE typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Moiety: Starting with a suitable precursor, such as an aniline derivative, the indole ring is constructed through a Fischer indole synthesis.

    Introduction of the Cyclopropane Carbonyl Group: The indole derivative is then reacted with a cyclopropane carboxylic acid or its derivative under conditions that facilitate the formation of the carbonyl group.

    Attachment of the Azepane Ring:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(AZEPAN-1-YL)-2-(3-CYCLOPROPANECARBONYLINDOL-1-YL)ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or azepane rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperatures.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Modified indole or azepane derivatives with new substituents.

Scientific Research Applications

1-(AZEPAN-1-YL)-2-(3-CYCLOPROPANECARBONYLINDOL-1-YL)ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-(3-CYCLOPROPANECARBONYLINDOL-1-YL)ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with biological targets through π-π stacking or hydrogen bonding, while the azepane ring may enhance the compound’s binding affinity and selectivity. The cyclopropane carbonyl group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

    1-(AZEPAN-1-YL)-2-(3-CYCLOPROPANECARBONYLINDOL-1-YL)ETHANONE: Unique due to the combination of azepane, cyclopropane carbonyl, and indole moieties.

    1-(AZEPAN-1-YL)-2-(3-CYCLOPROPANECARBONYLINDOL-1-YL)ETHANOL: Similar structure but with an alcohol group instead of a ketone.

    1-(AZEPAN-1-YL)-2-(3-CYCLOPROPANECARBONYLINDOL-1-YL)ETHANE: Lacks the carbonyl group, affecting its reactivity and properties.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(cyclopropanecarbonyl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-19(21-11-5-1-2-6-12-21)14-22-13-17(20(24)15-9-10-15)16-7-3-4-8-18(16)22/h3-4,7-8,13,15H,1-2,5-6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLYXDOZKRRZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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